
Uroporphyrin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uroporphyrin II is a type of porphyrin, a class of organic compounds that play crucial roles in biological systems. Porphyrins are characterized by their large, ring-like structures composed of four pyrrole subunits interconnected by methine bridges. This compound is one of the isomers of uroporphyrin, which are intermediates in the biosynthesis of heme, chlorophyll, and other important biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uroporphyrin II can be synthesized through various chemical methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another method includes the anaerobic reaction of δ-aminolevulinic acid with 5-methoxy-3-(methoxyacetyl)levulinic acid in water at pH 5-7 and temperatures ranging from 25°C to 85°C .
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms. For example, Escherichia coli strains have been genetically modified to enhance the production of this compound by implementing the Shemin/C4 pathway . This method allows for large-scale production with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Uroporphyrin II undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of uroporphyrin, such as uroporphyrinogen and coproporphyrinogen .
Wissenschaftliche Forschungsanwendungen
Uroporphyrin II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Wirkmechanismus
Uroporphyrin II exerts its effects through its interaction with various molecular targets and pathways. In the biosynthesis of heme, this compound is converted into coproporphyrinogen by the enzyme uroporphyrinogen decarboxylase . This conversion involves the removal of carboxyl groups from the acetic acid side chains of this compound. The resulting coproporphyrinogen is then further processed to form heme, which is essential for oxygen transport and electron transfer in biological systems .
Vergleich Mit ähnlichen Verbindungen
Uroporphyrin I: Another isomer of uroporphyrin, differing in the arrangement of acetic and propionic acid groups.
Coproporphyrin I and III: These compounds are intermediates in the heme biosynthesis pathway and share structural similarities with uroporphyrin II.
Protoporphyrin IX: A precursor to heme, with a similar tetrapyrrole structure but different side chains.
Uniqueness: this compound is unique due to its specific arrangement of side chains and its role as an intermediate in the biosynthesis of heme and chlorophyll. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
531-42-0 |
|---|---|
Molekularformel |
C40H38N4O16 |
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetrakis(carboxymethyl)-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-15-30-23(11-39(57)58)19(3-7-35(49)50)27(43-30)14-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-22(10-38(55)56)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h13-16,41,43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
OHMBHAVFMHOPSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


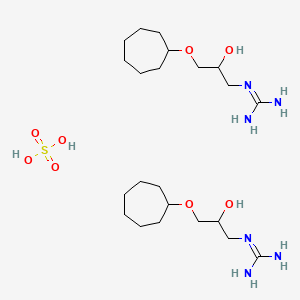

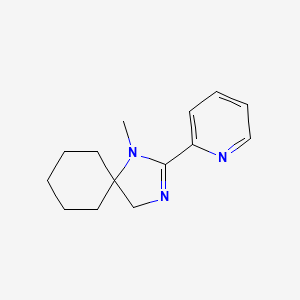
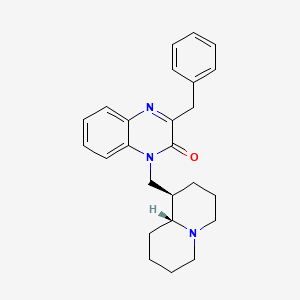
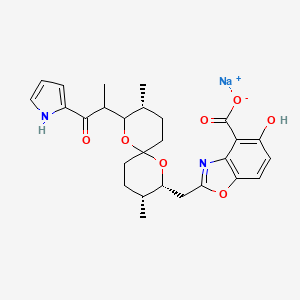
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
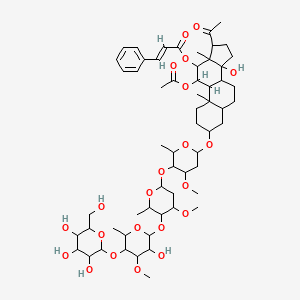

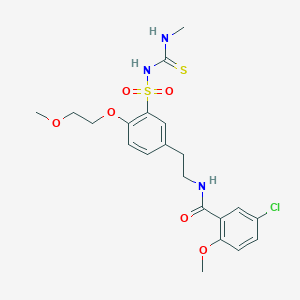
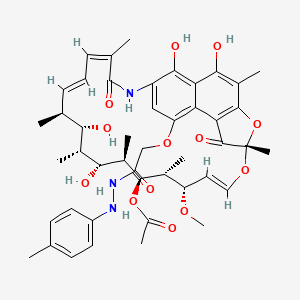

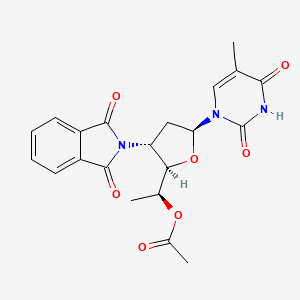
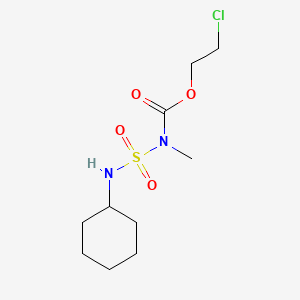
![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
